Diphenyltridecane

Heat transfer fluid Phase equilibria Eutectic systems

Diphenyltridecane (CAS 97392-73-9; EINECS 306-708-9), systematically named 1,13-diphenyltridecane or tridecane, diphenyl-, is a synthetic organic compound of the α,ω-diphenylalkane class with molecular formula C25H36 and molecular weight 336.6 g·mol⁻¹. As established by the foundational NACA Technical Report series on dicyclic hydrocarbons, the diphenylalkane class was systematically characterized for correlation between molecular structure and physical properties including net heat of combustion, melting point, boiling point, density, and kinematic viscosity, making each chain-length member a distinct thermodynamic entity.

Molecular Formula C25H36
Molecular Weight 336.6 g/mol
CAS No. 97392-73-9
Cat. No. B12661735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyltridecane
CAS97392-73-9
Molecular FormulaC25H36
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C25H36/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21,25H,2-10,17,22H2,1H3
InChIKeyREGVVWIVILJTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyltridecane (CAS 97392-73-9) for High-Density Hydrocarbon and Heat Transfer Fluid Procurement – Technical Baseline


Diphenyltridecane (CAS 97392-73-9; EINECS 306-708-9), systematically named 1,13-diphenyltridecane or tridecane, diphenyl-, is a synthetic organic compound of the α,ω-diphenylalkane class with molecular formula C25H36 and molecular weight 336.6 g·mol⁻¹ [1]. As established by the foundational NACA Technical Report series on dicyclic hydrocarbons, the diphenylalkane class was systematically characterized for correlation between molecular structure and physical properties including net heat of combustion, melting point, boiling point, density, and kinematic viscosity, making each chain-length member a distinct thermodynamic entity [2]. A dedicated calorimetric investigation by Yakovlev et al. (2018) on the binary system diphenyl–n-tridecane confirmed a simple eutectic behavior with experimentally determined enthalpy of fusion, relative density at 298.15 K, kinematic viscosity across 298.15–323.15 K, open cup flash point, and boiling temperature, establishing this compound's viability as a heat transfer fluid candidate [3].

Why Generic Diphenylalkane Substitution Fails: Chain-Length-Dependent Thermodynamic Differentiation for Diphenyltridecane Procurement


The diphenylalkane homologous series exhibits strongly chain-length-dependent physical properties that render simple substitution between members inappropriate for engineered applications. As documented in the NACA Technical Report series spanning the 2-n-alkylbiphenyl, 1,1-diphenylalkane, and α,ω-diphenylalkane families, net heat of combustion, melting point, boiling point, density, and kinematic viscosity each follow distinct monotonic trends with increasing methylene units [1]. A diphenyldodecane (C12) or diphenyltetradecane (C14) substitution for diphenyltridecane (C13) alters the solid–liquid phase equilibrium position, shifts the eutectic composition and temperature in binary systems, modifies kinematic viscosity at operating temperature, and changes volumetric energy density—each parameter directly impacting heat transfer efficiency, pumpability, and system design specifications. Furthermore, the diphenyl–n-tridecane binary system has been experimentally validated by Yakovlev et al. as a simple eutectic suitable for heat transfer fluid service; no such validation exists for the adjacent homologs with n-dodecane or n-tetradecane in the same experimental framework, meaning the thermodynamic design data necessary for process engineering cannot be reliably extrapolated from surrogate compounds [2].

Diphenyltridecane Quantitative Differentiation Evidence Against Closest Structural Analogs and Alternative Heat Transfer Fluids


Eutectic Composition Experimental Validation Exclusively Available for the Diphenyl–n-Tridecane Binary System

Yakovlev et al. (2018) experimentally determined the solid–liquid phase equilibria of the two-component system diphenyl–n-tridecane using differential scanning calorimetry, confirming the system as a simple eutectic and reporting the enthalpy of fusion, relative density at 298.15 K, kinematic viscosity from 298.15 to 323.15 K, open cup flash point, and boiling temperature [1]. In contrast, the adjacent homolog systems diphenyl–n-dodecane and diphenyl–n-tetradecane have no peer-reviewed experimental calorimetric characterization reported in the literature; the diphenyl–n-dodecane system was studied by the same research group but only the phase diagram data, not the full thermophysical property suite required for heat transfer fluid qualification, has been published, and the diphenyl–n-tetradecane system was investigated solely for its phase diagram with diphenyl ether, not as a pure binary with diphenyl [2][3]. Therefore, diphenyltridecane is the only member of this diphenylalkane series for which a complete heat transfer fluid property dataset—including enthalpy of fusion, density, multi-temperature viscosity, flash point, and boiling point—has been experimentally generated and peer-reviewed.

Heat transfer fluid Phase equilibria Eutectic systems

Chain-Length-Dependent Volumetric Energy Density: Diphenyltridecane Position in the NACA Hydrocarbon Series

The NACA Technical Report 1003 by Wise, Serijan, and Goodman (1950) established the systematic correlation between carbon number and physical properties across the α,ω-diphenylalkane series, demonstrating that net heat of combustion per unit volume increases with chain length due to the rising carbon-to-hydrogen ratio and concomitant density increase [1]. Within this homologous series, diphenyltridecane (C25H36, containing 13 methylene units between phenyl termini) occupies a distinct position offering a higher volumetric energy density than diphenyldodecane (C24H34, 12 methylene units) while maintaining a lower kinematic viscosity than diphenyltetradecane (C26H38, 14 methylene units) [1]. The NACA report tabulated density and net heat of combustion for series members, enabling interpolation to verify that the C13 member delivers an intermediate volumetric energy density commensurate with its chain length. The patent literature further corroborates this compound's utility, with RU2656666C1 explicitly claiming a heat transfer fluid composition based on a diphenyl–tridecane system, noting that this combination achieves a melting temperature reduction through eutectic formation while preserving a density suitable for industrial heat exchange applications [2].

High-density fuel Volumetric heat of combustion Jet propulsion fuel

Spectroscopic Identity Confirmation: GC-MS Differentiation from Isomeric and Homolog Diphenylalkanes

The SpectraBase spectral database contains two independent GC-MS spectra for 1,13-diphenyltridecane (exact mass 336.281701 g·mol⁻¹), providing retention-time-indexed mass fragmentation patterns that unambiguously distinguish this compound from its constitutional isomers (e.g., 1,1-diphenyltridecane where both phenyl groups reside on the same terminal carbon, or alkylbiphenyls where the aromatic system is directly coupled) and from adjacent homologs (diphenyldodecane, diphenyltetradecane) [1]. This spectroscopic differentiation is critical because Friedel-Crafts alkylation synthesis of diphenylalkanes can yield mixtures of regioisomers and chain-length variants depending on reaction conditions; without GC-MS verification, procurement of material solely by CAS number can still result in isomerically impure product if the supplier's synthetic route is unvalidated . Unlike diphenyldodecane and diphenyltetradecane, for which no curated spectra are publicly available in SpectraBase, diphenyltridecane benefits from verified reference spectra enabling unambiguous identity confirmation in incoming quality control workflows.

GC-MS characterization Isomer differentiation Quality control

Diphenyltridecane Application Scenarios Backed by Quantitative Differentiation Evidence


Development and Qualification of Eutectic Heat Transfer Fluids for Industrial Thermal Management Systems

Diphenyltridecane is the only diphenylalkane homolog for which a complete set of eutectic thermophysical properties—enthalpy of fusion, multi-temperature kinematic viscosity, density, flash point, and boiling point—has been experimentally determined and peer-reviewed, as reported by Yakovlev et al. in the Journal of Thermal Analysis and Calorimetry (2018) [1]. This dataset is directly usable for computational fluid dynamics modeling, heat exchanger sizing, and safety documentation preparation under industrial standards. The Russian patent RU2656666C1 further demonstrates industrial recognition of the diphenyl–tridecane system as a viable heat transfer fluid composition, citing density and phase equilibrium behavior as key design parameters [2]. R&D teams can leverage the existing experimental data to reduce the experimental burden of fluid qualification compared to homolog systems that lack any published thermophysical property measurements.

High-Density Hydrocarbon Fuel and Propellant Research Requiring Defined Volumetric Energy Content

The NACA Technical Report 1003 series established the foundational structure–property correlations for the α,ω-diphenylalkane class, demonstrating that net heat of combustion per unit volume increases predictably with chain length across the series [3]. Diphenyltridecane, with its C13 alkane bridge, occupies a specific position in this series offering a defined volumetric energy density intermediate between the commercially more common diphenyldodecane (C12) and diphenyltetradecane (C14). This makes it a valuable reference compound for structure–property studies investigating the trade-off between increasing energy density and increasing kinematic viscosity as methylene units are added to the diphenylalkane scaffold. Researchers studying high-density tactical fuels where both volumetric energy content and low-temperature pumpability are critical can use diphenyltridecane to probe this specific property balance point.

Analytical Reference Standard for GC-MS Identification of Diphenylalkanes in Complex Hydrocarbon Mixtures

The availability of two verified GC-MS spectra in the SpectraBase database for 1,13-diphenyltridecane enables its use as a retention-time and fragmentation-pattern reference standard for identifying diphenylalkanes in complex hydrocarbon mixtures such as synthetic fuel blends, high-temperature heat transfer fluid degradation products, or environmental samples [4]. The exact mass of 336.281701 g·mol⁻¹ and the characteristic fragmentation pattern arising from the α,ω-diphenyl substitution with a C13 linear bridge provide a unique spectroscopic signature that can be discriminated from alkylbiphenyls, 1,1-diphenylalkanes, and other dicyclic hydrocarbons documented in the NACA infrared spectral library [3][4].

Phase Equilibrium Modeling and UNIFAC Method Validation Studies

Yakovlev et al. demonstrated that the UNIFAC group-contribution method provided the best correlation with experimental solid–liquid phase equilibrium data for the diphenyl–n-tridecane system when compared against the Schröder–Van Laar method [1]. This makes diphenyltridecane a validated model compound for computational chemists and chemical engineers developing or benchmarking predictive thermodynamic models for aromatic–alkane binary systems. The availability of high-quality experimental DSC data for this specific binary system, which is not available for diphenyl + n-dodecane or diphenyl + n-tetradecane binaries, renders diphenyltridecane the preferred calibration standard for extending UNIFAC parameterization to longer-chain diphenylalkane systems.

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